molecular formula C5F8O2 B1581396 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole CAS No. 37697-64-6

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

Cat. No.: B1581396
CAS No.: 37697-64-6
M. Wt: 244.04 g/mol
InChI Key: YSYRISKCBOPJRG-UHFFFAOYSA-N
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Description

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole is a fluorinated organic compound with the molecular formula C5H2F8O2. This compound is known for its unique chemical structure, which includes two trifluoromethyl groups and two fluorine atoms attached to a 1,3-dioxole ring. The presence of multiple fluorine atoms imparts significant chemical stability and unique properties, making it a compound of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole typically involves the reaction of hexafluoropropylene oxide with a suitable fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the dioxole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Polymerization: Catalysts such as peroxides or metal complexes are used to initiate polymerization.

Major Products Formed:

Scientific Research Applications

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole is primarily related to its chemical stability and reactivity. The compound’s fluorinated structure allows it to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

  • 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
  • Poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene)

Comparison:

Properties

IUPAC Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8O2/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYRISKCBOPJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37685-92-0
Record name 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37685-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6073493
Record name 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37697-64-6
Record name 1,3-Dioxole, 4,5-difluoro-2,2-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037697646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bromine (3 g) and tetrahydrofuran (30 mL) was slowly added to a well stirred mixture of magnesium turnings (25 g) and tetrahydrofuran (365 mL) at 20° C. After the exothermic reaction stopped, the reaction mixture was cooled to 28° C. and 133 g of the 4,5-dichloro-perfluoro-2,2-dimethyl-1,3-dioxolane (89.9% trans and 10.1% cis) was slowly added. After an induction period an exothermic reaction was observed. The reaction mixture was distilled to remove all material boiling up to 65° C. The distillate was washed with ice water to give 58.9 g perfluoro-2,2-dimethyl-1,3-dioxole.
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25 g
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365 mL
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133 g
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3 g
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

This example was conducted in the same manner as Example 1, except that the reactants were the following: Lithium aluminum hydride (8.0 g, 0.211 mole), titanium tetrachloride (9.84 g, 0.052 mole), 4,5-dichloro-4,5-difluoro- 2,2-bis(trifluoromethyl)-1,3-dioxolane (31.5 g, 0.1 mole) and tetrahydrofuran (100 mL). The yield of this reaction was 53% with 100% conversion.
Quantity
8 g
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reactant
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31.5 g
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reactant
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9.84 g
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catalyst
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Reactant of Route 2
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Reactant of Route 3
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole

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